l-Isoasparagine
Overview
Description
l-Isoasparagine is an aspartic 1-amide and a L-aspartic acid derivative . It is an enantiomer of a D-aspartic 1-amide .
Synthesis Analysis
There are studies that have reported the synthesis of isoasparagine from β-benzyl aspartate .
Chemical Reactions Analysis
This compound is involved in various chemical reactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 132.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 .
Scientific Research Applications
Formation of isoaspartyl peptide bonds (isoAsp) is a common form of non-enzymatic degradation of peptides and proteins under mild conditions. It occurs most readily at Asn-Gly, Asn-Ser, and Asp-Gly sequences and can decrease the biological activity of a protein pharmaceutical, alter its susceptibility to proteolytic degradation, and elicit autoimmunity (Aswad, Paranandi, & Schurter, 2000).
Deamidation generates L-aspartic acid (L-Asp), D-aspartic acid (D-Asp), L-isoaspartic acid (L-isoAsp), or D-isoaspartic acid (D-isoAsp) residues. The Asp and isoAsp isoforms are difficult to resolve using mass spectrometry since they have the same mass and fragmentation pattern in MS/MS. Mixed mode electrostatic-interaction modified hydrophilic interaction liquid chromatography (emHILIC) coupled to high-resolution mass spectrometry is being developed to address these analytical challenges (Sze, JebaMercy, & Ngan, 2020).
The formation of isoAsp sites may sometimes have a useful function, such as a novel mechanism for intentional modification of protein structure (Reissner & Aswad, 2003).
Isoasparagine is a distinct taxonomic marker in some species of Characeae. Its presence or absence can be used to differentiate species within this family, suggesting its importance in taxonomic classification (Sakano, Kasaki, & Tazawa, 1989).
Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides shows that one of the most frequent modifications in proteins and peptides is the deamidation of asparagine, leading to a mixture of forms with L-isoaspartyl dominating. This spontaneous isomerization affects organism physiology and can be analyzed using mass spectrometry (Yang & Zubarev, 2010).
Eukaryotic protein carboxyl methyltransferases exhibit specificity for l-isoaspartyl sequences. The specificity of this enzyme implies that it may play a key role in the degradation or repair of deamidation-damaged proteins (Aswad & Johnson, 1987).
Mechanism of Action
Target of Action
l-Isoasparagine, also known as H-Asp-NH2, primarily targets the enzyme asparagine synthetase (AS) in various organisms . AS is responsible for the biosynthesis of L-asparagine, an essential amino acid for certain cells, from L-aspartic acid . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .
Mode of Action
The compound interacts with its target, asparagine synthetase, to catalyze the hydrolysis of L-asparagine into L-aspartic acid and ammonia . This reaction is crucial in the metabolism of toxic ammonia in the body . The interaction involves a nucleophilic threonine residue located close to the active center of the protein, which forms an intermediate product of the reaction—an acyl-enzyme .
Biochemical Pathways
The action of this compound affects the biochemical pathway of asparagine synthesis. By catalyzing the degradation of asparagine, it inhibits protein biosynthesis in lymphoblasts, making it a useful treatment for acute lymphoblastic leukemia (ALL) . The compound’s action also impacts the metabolic control of cell functions in nerve and brain tissue .
Pharmacokinetics
It’s worth noting that the compound can be prepared through various methods, including biosynthesis, which has advantages such as a simple production process, high production efficiency, low energy consumption, and low pollution .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein biosynthesis in lymphoblasts, leading to the treatment of acute lymphoblastic leukemia (ALL) . By degrading asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate, it starves these cells of a necessary nutrient, inhibiting their growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the biosynthesis of L-asparagine, certain conditions such as the presence of sodium hexametaphosphate and L-aspartic acid can inhibit the synthesis of L-asparagine
Safety and Hazards
Future Directions
There are ongoing studies on the use of l-Asparaginase, an enzyme that hydrolyses the amino acid asparagine into aspartic acid and ammonia, as an efficient and safe anti-cancer therapy . The design of optimized l-Asparaginase molecules provides opportunities to overcome unwanted toxicities . An additional challenge to broader application of l-Asparaginases is how cells can counter the pharmacological effect of this drug and the identification of l-Asparaginases resistance mechanisms .
Biochemical Analysis
Biochemical Properties
l-Isoasparagine is involved in a variety of biochemical reactions. It interacts with enzymes such as L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid . This interaction is crucial for the functioning of various biological processes . Furthermore, this compound has been found to interact with other biomolecules, contributing to the complexity of biochemical reactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . These interactions allow this compound to exert its effects and play a role in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The specific effects can depend on the animal model used and the specific experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects can depend on the biological context and the presence of other molecules .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can influence its own localization or accumulation . The specific mechanisms of transport and distribution can depend on the cellular context and the presence of other molecules .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(3S)-3,4-diamino-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28057-52-5 | |
Record name | Isoasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOASPARAGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the binding of PALI affect the quaternary structure of ATCase?
A2: Kinetic studies and small-angle X-ray scattering experiments demonstrate that PALI, similar to PALA, can induce a cooperative transition of ATCase from the T (tense) to the R (relaxed) state. [, ] This allosteric regulation is crucial for the enzyme's function.
Q2: What insights does the crystal structure of the ATCase-PALI complex offer regarding substrate binding?
A3: The X-ray crystallographic structure of the ATCase-PALI complex reveals 22 hydrogen bonding interactions between the enzyme and the inhibitor. [, , ] Notably, this analysis highlights the crucial role of the α-carboxylate group in PALI for binding to ATCase, likely contributing significantly to its inhibitory potency. [, ]
Q3: Have any alternative synthetic routes been explored for L-isoasparagine and its derivatives?
A4: Yes, research has focused on developing convenient synthetic methods for this compound and L-isoglutamine, including their derivatives suitable for peptide synthesis. [] This is essential for exploring their potential in various applications, including the development of novel peptide-based therapeutics.
Q4: Beyond its role as an ATCase inhibitor, has this compound been explored as a building block for other biologically active compounds?
A5: Yes, researchers have synthesized peptide derivatives of the antitumor agent N-phosphonacetyl-L-aspartic acid, incorporating this compound. [] This strategy aims to develop potential prodrugs or utilize a lysosomotropic carrier approach for targeted drug delivery.
Q5: What is the intrinsic pKa of the aspartyl carboxyl group in this compound, and how does it compare to L-aspartic acid?
A6: The intrinsic pKa values of aspartyl and glutamyl carboxyl groups were determined using N-acetyl-L-isoasparagine and N-acetyl-L-isoglutamine as model compounds. [, ] The results indicated that the aspartyl carboxyl group in this compound (pKa = 4.08) is slightly less acidic than that in L-aspartic acid. This information is valuable for understanding the ionization behavior of these amino acid derivatives in various chemical environments.
Q6: Has this compound been studied in the context of enzymatic peptide synthesis?
A7: Research has identified an enzyme capable of producing N-(L-α-L-aspartyl)-L-phenylalanine methyl ester from this compound and L-phenylalanine methyl ester. [] This discovery opens up possibilities for utilizing this compound in enzymatic peptide synthesis, potentially offering advantages such as higher selectivity and milder reaction conditions.
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